N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine
Description
N-[1-(2,4,6-Trimethylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring an ethylidene group (-CH₂CH-) linked to a 2,4,6-trimethylphenyl aromatic ring. This compound’s structure combines steric bulk from the trimethyl substituents with the planar geometry of the ethylidene-hydroxylamine moiety. For instance, the methylidene variant (N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine, CAS 54130-63-1) has a molecular weight of 163.22 g/mol, a melting point of 115–143°C, and a predicted pKa of ~10.99 .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3 |
InChI Key |
UIVGQGKUFWHBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Condensation with Hydroxylamine Hydrochloride
The most widely documented method for synthesizing N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine involves the condensation of 1-(2,4,6-trimethylphenyl)ethanone (mesityl ethanone) with hydroxylamine hydrochloride. This reaction follows the general ketoxime formation mechanism, where the carbonyl group of the ketone undergoes nucleophilic attack by hydroxylamine, resulting in the replacement of the oxygen atom with an N-hydroxylimino group.
Reaction Conditions and Optimization
- Reactants :
- 1-(2,4,6-Trimethylphenyl)ethanone (1.0 equiv)
- Hydroxylamine hydrochloride (1.2 equiv)
- Sodium acetate trihydrate (1.5 equiv, as a buffering agent)
- Solvent : Ethanol (anhydrous or 95%)
- Temperature : Reflux (~78°C)
- Duration : 4–6 hours
- Workup : The reaction mixture is cooled to room temperature, diluted with ice-cold water, and filtered to isolate the crude oxime. Recrystallization from ethanol or ethanol/water mixtures yields the pure product.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Deprotonation of Hydroxylamine : Sodium acetate neutralizes hydrochloric acid, generating hydroxylamine (NH$$_2$$OH) in situ.
- Nucleophilic Addition : The amine group of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the oxime.
Comparative Analysis of Synthetic Routes
| Method | Reactants | Catalyst/Base | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Condensation | Mesityl ethanone, NH$$_2$$OH·HCl | Sodium acetate | Moderate | Simple, one-pot procedure | Requires recrystallization |
| Ruthenium-Catalyzed | Alcohols, NH$$_2$$OH·HCl | Ru-Macho-BH, K$$2$$CO$$3$$ | High | Atom-economical, scalable | Limited to aldehydes |
| Patent-Based Cyclization | Heteroaryl alkanoyls, phenylguanidines | None | Variable | Enables complex heterocycles | Multi-step, low relevance to target |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine" with extensive data tables and case studies is not directly available within the provided search results, related information can be gleaned from the results to understand potential applications and contexts.
Potential Applications and Research Areas
- Antimicrobial Agents: Research indicates that N-substituted hydroxylamine compounds, a class to which "this compound" may belong, exhibit antibacterial activity . These compounds act as radical scavengers and inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for bacterial DNA synthesis and repair . Specific N-hydroxylamine derivatives have demonstrated a broad antimicrobial effect against Gram-positive and Gram-negative bacteria .
- Chemical Context: "this compound" is identifiable as a chemical compound . Safety Data Sheets (SDS) provide essential information regarding its handling, hazards, and first aid measures, indicating its use in chemical research or industrial applications .
- Relevance in Academic Chemistry: The compound is available for purchase from chemical suppliers, suggesting its use in research and development .
- Sulfonate Derivatives: Research on novel sulfonate salts and derivatives may provide insight into potential applications . While "this compound" is not a sulfonate, the study of sulfonates highlights the diverse applications of chemical derivatives in various processes .
- Rubber Vulcanization: Accelerators in rubber vulcanization may be relevant, as these compounds modify the properties of rubber . While "this compound" is not explicitly mentioned, similar organic compounds find use in this industry .
Limitations
Mechanism of Action
The mechanism of action of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below compares key properties of the target compound with three analogs:
*Assumed similar to methylidene analog due to shared hydroxylamine moiety.
Key Observations:
- Steric Effects: The 2,4,6-trimethylphenyl group in the target compound creates significant steric hindrance, likely reducing reactivity in nucleophilic reactions compared to the less hindered 2-aminophenyl analog .
- Solubility: The polar 2-aminophenyl group in enhances water solubility via hydrogen bonding, whereas the lipophilic trimethyl groups in the target compound may favor organic solvents.
Q & A
Q. What are the standard synthetic routes for preparing N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine?
The compound is typically synthesized via condensation of 1-(2,4,6-trimethylphenyl)ethanone with hydroxylamine hydrochloride under acidic conditions (e.g., HCl or acetic acid). The reaction proceeds by nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime. Purification is achieved through recrystallization or column chromatography. Hydroxylamine salts are preferred due to their stability and controlled reactivity . The precursor 1-(2,4,6-trimethylphenyl)ethanamine (CAS 76808-14-5) can also serve as a starting material for derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : To confirm the imine (C=N) bond and mesityl substituents.
- IR spectroscopy : Identifies N–O and C=N stretches (~1600–1650 cm⁻¹).
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns. SHELX software is widely used for structure refinement .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling hydroxylamine derivatives like this compound?
Hydroxylamine derivatives require strict precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust.
- Avoid strong oxidizers due to potential explosive reactions.
- Store at –20°C in airtight containers to enhance stability .
Advanced Research Questions
Q. How do crystallographic studies resolve challenges in determining the molecular conformation of this oxime?
Single-crystal X-ray diffraction reveals chair or planar conformations influenced by hydrogen bonding and steric effects from the mesityl group. SHELXL refines parameters like lattice constants (e.g., triclinic system with α, β, γ angles) and asymmetric unit composition. For example, similar mesityl-containing compounds exhibit Z = 2 and space group P1 . Discrepancies in bond lengths (e.g., C–N vs. C–O) require iterative refinement to resolve .
Q. What substituent effects dominate the compound’s stability and reactivity?
The 2,4,6-trimethylphenyl group enhances steric bulk, reducing reactivity at the imine bond while increasing thermal stability. Comparative studies with trichlorophenyl analogs show shorter C–N bonds in methyl-substituted derivatives due to electron-donating effects . Substituent changes on the phenyl ring alter π-stacking interactions, impacting crystallization behavior .
Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. Molecular docking simulations assess interactions with enzymes or receptors, leveraging the mesityl group’s hydrophobic surface. Parameters from crystallographic data (e.g., bond angles) improve model accuracy .
Q. What mechanistic insights explain contradictions in oxime formation yields under varying pH conditions?
Acidic conditions (pH 3–5) favor protonation of the hydroxylamine, accelerating nucleophilic attack on the ketone. However, excessive acidity promotes side reactions (e.g., hydrolysis). Kinetic studies using UV-Vis spectroscopy (λmax ~255 nm) monitor intermediate formation, optimizing reaction time and temperature .
Q. How does the mesityl group influence solubility and aggregation in solution?
The hydrophobic mesityl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO). Dynamic light scattering (DLS) and NMR diffusion-ordered spectroscopy (DOSY) reveal aggregation trends, critical for designing drug delivery systems or supramolecular assemblies .
Methodological Recommendations
- Synthesis Optimization : Use excess hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 6 hours .
- Crystallization : Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals .
- Data Analysis : Cross-validate spectroscopic results with computational models (e.g., Gaussian) to resolve ambiguities in tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
